3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid
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Overview
Description
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety linked through an oxoethoxy bridge. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid attacks the chloroacetamide, forming the oxoethoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-carboxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid.
Reduction: Formation of 3-methoxy-4-[2-(morpholin-4-yl)-2-hydroxyethoxy]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxoethoxy linkage and morpholine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzoic acid
- 4-Methoxy-3-[2-(morpholin-4-yl)ethoxy]benzoic acid methyl ester
- 4-(2-Morpholin-4-yl-ethoxy)benzoic acid
Uniqueness
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is unique due to its oxoethoxy linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds that may have different functional groups or linkages, affecting their reactivity and applications .
Properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-19-12-8-10(14(17)18)2-3-11(12)21-9-13(16)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPUCROOEMQHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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